molecular formula C23H26N2O4S B2543228 4-(4-butylphenyl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251688-61-5

4-(4-butylphenyl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2543228
CAS No.: 1251688-61-5
M. Wt: 426.53
InChI Key: OLFOPVYRHNMCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-butylphenyl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes a butylphenyl group, a morpholine-4-carbonyl group, and a benzothiazine-1,1-dione core

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows for interactions with biological macromolecules, making it a candidate for drug development and biochemical research.

    Medicine: Preliminary studies suggest potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butylphenyl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazine core, followed by the introduction of the butylphenyl and morpholine-4-carbonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as concentration, temperature, and pressure, is crucial to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-butylphenyl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Mechanism of Action

The mechanism of action of 4-(4-butylphenyl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

4-(4-butylphenyl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can be compared with other benzothiazine derivatives, such as:

    4-(4-methylphenyl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione: Similar structure but with a methyl group instead of a butyl group.

    4-(4-ethylphenyl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione: Similar structure but with an ethyl group instead of a butyl group.

Properties

IUPAC Name

[4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-2-3-6-18-9-11-19(12-10-18)25-17-22(23(26)24-13-15-29-16-14-24)30(27,28)21-8-5-4-7-20(21)25/h4-5,7-12,17H,2-3,6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFOPVYRHNMCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.